molecular formula C17H21ClN4O2 B2919480 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone CAS No. 1286702-82-6

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone

Cat. No. B2919480
CAS RN: 1286702-82-6
M. Wt: 348.83
InChI Key: TXFQMTOUAFXIHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

A study on the interaction of similar compounds with the CB1 cannabinoid receptor explored the conformational analysis and developed unified pharmacophore models. This research highlights the structural analysis and interaction of chemical compounds with receptors, potentially indicating the compound's relevance in understanding receptor-ligand interactions and drug design (Shim et al., 2002).

Antimicrobial Activity

Research on new pyridine derivatives, including structures similar to the compound , reported variable and modest antimicrobial activity against strains of bacteria and fungi. This suggests potential applications of such compounds in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Structural Analysis and Characterisation

The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing piperazine moiety have been conducted, indicating the compound's significance in structural chemistry and potentially guiding the synthesis of novel compounds with specific properties (Lv, Ding, & Zhao, 2013).

σ1 Receptor Antagonist for Pain Management

A new series of pyrazoles, including similar structures, led to the identification of a σ1 receptor antagonist clinical candidate for the treatment of pain. This highlights the compound's potential application in pain management and the development of new therapeutic agents (Díaz et al., 2020).

HPLC Determination in Drug Development

The development and validation of an HPLC method for the determination of related substances in a novel anticonvulsant agent indicate the compound's relevance in pharmaceutical analysis and quality control during drug development (Severina et al., 2021).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting further studies that could be conducted based on the known properties and uses of the compound .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-24-16-4-3-14(18)13-15(16)17(23)21-10-7-20(8-11-21)9-12-22-6-2-5-19-22/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFQMTOUAFXIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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